N-(4-(4-cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide N-(4-(4-cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 864937-75-7
VCID: VC7156931
InChI: InChI=1S/C15H11N3O3S/c16-7-10-1-3-11(4-2-10)12-9-22-15(17-12)18-14(19)13-8-20-5-6-21-13/h1-4,8-9H,5-6H2,(H,17,18,19)
SMILES: C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Molecular Formula: C15H11N3O3S
Molecular Weight: 313.33

N-(4-(4-cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide

CAS No.: 864937-75-7

Cat. No.: VC7156931

Molecular Formula: C15H11N3O3S

Molecular Weight: 313.33

* For research use only. Not for human or veterinary use.

N-(4-(4-cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide - 864937-75-7

Specification

CAS No. 864937-75-7
Molecular Formula C15H11N3O3S
Molecular Weight 313.33
IUPAC Name N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide
Standard InChI InChI=1S/C15H11N3O3S/c16-7-10-1-3-11(4-2-10)12-9-22-15(17-12)18-14(19)13-8-20-5-6-21-13/h1-4,8-9H,5-6H2,(H,17,18,19)
Standard InChI Key YUOLGOASAVHYKC-UHFFFAOYSA-N
SMILES C1COC(=CO1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N

Introduction

Structural Analysis

The compound consists of:

  • A thiazole ring: Known for its role in various biologically active molecules, thiazole derivatives often exhibit antimicrobial, anticancer, and anti-inflammatory properties.

  • A cyanophenyl group: The cyano group (-CN) contributes to electron-withdrawing properties, which can enhance binding affinity in biological targets.

  • A dihydro-1,4-dioxine ring: This oxygen-containing heterocycle may influence solubility and pharmacokinetics.

  • A carboxamide group: Commonly found in drug molecules, this group can form hydrogen bonds with biological receptors.

Potential Pharmacological Applications

Based on structural analogs:

  • Antimicrobial Activity:

    • Thiazole derivatives have demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi .

    • Cyanophenyl groups can enhance lipophilicity, potentially improving cell membrane penetration .

  • Anticancer Activity:

    • Compounds with thiazole rings have been evaluated for anticancer properties through mechanisms such as apoptosis induction and enzyme inhibition .

    • The presence of a carboxamide group may facilitate interactions with cancer-related enzymes or receptors.

  • Anti-inflammatory Potential:

    • Heterocyclic compounds containing thiazoles have shown promise as inhibitors of inflammatory mediators such as 5-lipoxygenase .

Synthesis Pathways

While specific synthesis details for this compound are not available, general methods for similar structures include:

  • Formation of the Thiazole Ring:

    • Reaction of α-haloketones with thiourea under reflux conditions .

  • Attachment of the Cyanophenyl Group:

    • Substitution reactions involving cyanobenzene derivatives.

  • Construction of the Dihydro-1,4-Dioxine Ring:

    • Cyclization reactions involving diols and aldehydes or ketones.

  • Introduction of the Carboxamide Group:

    • Amidation reactions using carboxylic acid derivatives.

Comparison with Related Compounds

FeatureN-(4-(4-Cyanophenyl)thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamideRelated Compounds (e.g., Thiazole Derivatives)
Biological ActivityLikely antimicrobial, anticancer, anti-inflammatoryProven antimicrobial and anticancer
SolubilityEnhanced by oxygen-containing dioxine ringModerate to high depending on substituents
Synthetic AccessibilityMulti-step process involving cyclizationSimilar multi-step processes
Pharmacokinetics PotentialImproved by polar functional groupsVariable based on substituents

Research Gaps

Despite its promising structure:

  • No direct studies or biological evaluations for this specific compound were found.

  • Further research is needed to confirm its pharmacological activities through in vitro and in vivo assays.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator